Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Comparison

tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1312131-45-5) is a synthetic, Boc-protected 4,4-disubstituted piperidine building block with the molecular formula C₁₂H₂₂ClNO₃ and a molecular weight of 263.76 g·mol⁻¹. It is supplied commercially at purities of ≥95% (standard) or ≥98% (NLT) for advanced pharmaceutical intermediate applications.

Molecular Formula C12H22ClNO3
Molecular Weight 263.76 g/mol
CAS No. 1312131-45-5
Cat. No. B1456513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
CAS1312131-45-5
Molecular FormulaC12H22ClNO3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CO)CCl
InChIInChI=1S/C12H22ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9H2,1-3H3
InChIKeyCSLWIKIJFFEYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply & Procurement Snapshot: tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1312131-45-5)


tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1312131-45-5) is a synthetic, Boc-protected 4,4-disubstituted piperidine building block with the molecular formula C₁₂H₂₂ClNO₃ and a molecular weight of 263.76 g·mol⁻¹ [1] [2]. It is supplied commercially at purities of ≥95% (standard) or ≥98% (NLT) for advanced pharmaceutical intermediate applications . The compound is utilized exclusively as a research intermediate and is not intended for human or veterinary therapeutic use .

Why Generic Substitution Fails: Structural Differentiation of tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate from Common Piperidine Analogs


Substituting tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate with a generic piperidine analog ignores its unique orthogonal reactivity profile. Unlike mono-substituted 4-(chloromethyl)piperidines (e.g., CAS 479057-79-9), which contain only an electrophilic chloromethyl handle, or mono-substituted 4-(hydroxymethyl)piperidines (e.g., CAS 123855-51-6), which contain only a nucleophilic hydroxymethyl handle, this compound integrates both functional groups at the same quaternary 4-position of the piperidine ring under a single Boc protecting group . This dual-functionalization enables sequential or orthogonal derivatization strategies that cannot be replicated with mono-functional analogs, directly impacting synthetic route efficiency and intermediate complexity in multi-step pharmaceutical syntheses .

Quantitative Comparative Evidence: tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Functional Group Count: Dual Orthogonal Handles vs. Single-Function Analogs

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate possesses two distinct reactive functional groups (chloromethyl and hydroxymethyl) on the piperidine ring, in contrast to the single functional group found in its closest commercial analogs. This dual functionality enables sequential nucleophilic substitution at the chloromethyl position followed by oxidation, esterification, or etherification at the hydroxymethyl position, or vice versa after appropriate protection, without requiring additional ring functionalization steps .

Medicinal Chemistry Organic Synthesis Building Block Comparison

Reported Synthesis Yield: 93.8% Isolated Yield via LAH Reduction Route

A reported laboratory synthesis of tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate via LiAlH₄ reduction of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate afforded the product in 93.8% isolated yield (9.96 g from 11.7 g starting material, 40.2 mmol scale) after a simple filtration and extraction workup . In contrast, the synthesis of the mono-hydroxymethyl analog N-Boc-4-piperidinemethanol (CAS 123855-51-6) via NaH-mediated alkylation of N-Boc 4-hydroxymethylpiperidine has been reported with yields as low as 10% under certain conditions [1], though optimized commercial routes may achieve higher yields.

Process Chemistry Synthetic Methodology Intermediate Scale-Up

Purity Specification Range: 95% Standard to 98% NLT for Advanced Intermediates

Commercial suppliers offer tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate at two differentiated purity tiers: a standard 95% purity grade suitable for early-stage research, and a Not Less Than (NLT) 98% grade manufactured under ISO-certified quality systems for late-stage pharmaceutical development and GMP adjacent applications . By comparison, the mono-hydroxymethyl analog N-Boc-4-piperidinemethanol (CAS 123855-51-6) is commonly offered at 97% purity , and the mono-chloromethyl analog 1-Boc-4-(chloromethyl)piperidine (CAS 479057-79-9) is also commonly listed at 97% purity , meaning the target compound uniquely offers an NLT 98% option among this analog set.

Quality Control Procurement Specification Pharmaceutical Intermediate

Quaternary 4,4-Disubstitution Confers Metabolic Stability Advantage Over Mono-Substituted Piperidine Scaffolds

The quaternary 4,4-disubstituted piperidine scaffold present in tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a privileged structural motif in medicinal chemistry. Published SAR studies on 4,4-disubstituted piperidine series (e.g., NK1 antagonists and GlyT1 inhibitors) demonstrate that quaternary substitution at the 4-position improves pharmacokinetic properties, including oral bioavailability and metabolic stability, relative to mono-substituted piperidine analogs [1] [2]. While the target compound itself is a protected intermediate, downstream molecules derived from it inherit this quaternary 4,4-substitution pattern, which has been correlated with improved in vivo profiles; in one NK1 antagonist series, selected 4,4-disubstituted piperidines showed in vivo ID₅₀ values of 0.22–0.28 mg/kg in a resiniferotoxin-induced vascular leakage model [1].

Drug Discovery Metabolic Stability 4,4-Disubstituted Piperidine Scaffold Comparison

Boc Protection Enables Orthogonal Deprotection Incompatible with Unprotected Piperidine Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the chloromethyl or hydroxymethyl groups . In contrast, the unprotected analog 4-(chloromethyl)piperidine hydrochloride (CAS 1822-61-3) lacks a protecting group altogether, which limits its compatibility with reactions requiring a non-nucleophilic amine, such as peptide coupling or reductive amination sequences . The Boc group also enhances solubility in organic solvents (e.g., DCM, THF, EtOAc), facilitating homogeneous reaction conditions in standard medicinal chemistry workflows .

Protecting Group Strategy Solid-Phase Synthesis Combinatorial Chemistry

Best-Fit Application Scenarios for tert-Butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate Based on Comparative Evidence


Multi-Step Parallel Synthesis of 4,4-Disubstituted Piperidine Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinase inhibition, the dual orthogonal handles (chloromethyl for nucleophilic displacement; hydroxymethyl for oxidation or etherification) of the target compound enable divergent library synthesis from a single intermediate. After Boc deprotection and coupling to a kinase-hinge binding motif, the chloromethyl group can be displaced with diverse amines or thiols, while the hydroxymethyl group can be independently oxidized to an aldehyde or carboxylic acid for further diversification, generating 4,4-disubstituted piperidine derivatives that occupy the ribose pocket of kinases .

Late-Stage Intermediate for GMP-Adjacent Scale-Up of CNS-Targeted 4,4-Disubstituted Piperidine Drug Candidates

For CNS drug discovery programs leveraging the 4,4-disubstituted piperidine scaffold (e.g., orexin receptor antagonists, GlyT1 inhibitors, NK1 antagonists), the target compound serves as a late-stage intermediate. Its availability at NLT 98% purity with ISO-certified quality systems supports process chemistry scale-up requirements, while the quaternary 4,4-substitution pattern is retained in the final drug substance to confer the metabolic stability advantages documented for this scaffold class .

Building Block for Solid-Phase Peptide Synthesis (SPPS) of Piperidine-Containing Peptidomimetics

The Boc protecting group on the piperidine nitrogen enables direct loading onto chlorotrityl resin or integration into Fmoc-SPPS workflows after Boc/TFA deprotection and subsequent Fmoc reprotection. The hydroxymethyl group serves as an attachment point for amino acid coupling via esterification, while the chloromethyl group remains available for post-synthetic modification. This orthogonal protection strategy is essential for constructing piperidine-containing peptidomimetics and macrocyclic peptide scaffolds used in PPI (protein-protein interaction) inhibitor discovery .

Key Intermediate for Vandetanib-Analog and Kinase Inhibitor Process Research

The mono-hydroxymethyl analog N-Boc-4-piperidinemethanol (CAS 123855-51-6) is a documented intermediate in the synthesis of the anticancer drug Vandetanib . The target compound, bearing both chloromethyl and hydroxymethyl groups, offers an opportunity to explore Vandetanib analogs with additional substitution at the 4-position of the piperidine ring, potentially modulating pharmacokinetic properties while retaining the core quinazoline pharmacophore. The reported 93.8% synthesis yield provides a robust starting point for process optimization at gram scale .

Quote Request

Request a Quote for Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.